2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex heterocyclic molecule featuring a pyrrolotriazole core substituted with chloro-methylphenyl and dimethylphenyl acetamide groups. Structural elucidation of analogous compounds often employs X-ray crystallography (using programs like SHELX ) and spectroscopic methods (e.g., NMR and UV, as in ).
Properties
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-5-4-6-16(13(11)3)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)14-8-7-12(2)15(22)9-14/h4-9,18-19H,10H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNSAWZQLYJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide (CAS Number: 1052604-29-1) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20ClN5O3
- Molecular Weight : 425.87 g/mol
- Structure : The compound features a complex structure with multiple functional groups including a triazole ring and an acetamide moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-cancer properties and interactions with specific biological pathways.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It causes G2/M phase cell cycle arrest in tumor cells, preventing further proliferation.
- Inhibition of Metastasis : Studies suggest that it reduces the migratory and invasive capabilities of cancer cells.
The detailed mechanisms through which this compound exerts its biological effects include:
- Aryl Hydrocarbon Receptor (AhR) Modulation : The compound acts as a ligand for AhR, influencing gene expression related to cell growth and differentiation .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress that contributes to cell death.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different cancer models:
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of explicit data on the target compound in the provided evidence, a direct comparison with analogs cannot be rigorously performed. However, general insights into the characterization of structurally related compounds can be inferred:
Structural Analogues
Compounds with pyrrolotriazole or acetamide motifs are often studied for their bioactivity. For example:
- Zygocaperoside and Isorhamnetin-3-O-glycoside ( ): These glycosides, isolated from Z. fabago, were characterized via NMR and UV spectroscopy. While their structures differ significantly from the target compound, their analytical workflows (e.g., NMR tables for proton/carbon assignments) are standard for heterocyclic molecules.
Crystallographic Analysis
SHELX software ( ) is widely used for refining small-molecule crystal structures. If the target compound’s analogs were crystallized, SHELXL would refine bond lengths/angles, and SHELXD/SHELXE could assist in phase determination.
Regulatory and Environmental Considerations
The Toxics Release Inventory (–4 ) highlights reporting inaccuracies for compounds like zinc, lead, and manganese. While unrelated to the target compound, this underscores the importance of rigorous data validation in chemical reporting.
Preparation Methods
Metal-Free Click Chemistry
The 1,2,3-triazole moiety within the bicyclic system is synthesized via metal-free click chemistry, leveraging ethenesulfonyl fluoride (ESF) as an acetylene surrogate. This approach avoids transition-metal catalysts, which is critical for pharmaceutical applications requiring low metal residues. In a representative protocol, azide precursors react with ESF under reflux in ethyl acetate, yielding 1-substituted-1,2,3-triazoles with efficiencies exceeding 80%. For the target compound, the azide intermediate (derived from 3-chloro-4-methylaniline) undergoes cycloaddition with ESF, followed by intramolecular cyclization to form the pyrrolo[3,4-d]triazole scaffold (Figure 1A).
Huisgen 1,3-Dipolar Cycloaddition
While traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) is avoided due to metal contamination risks, strain-promoted variants may facilitate triazole formation under milder conditions. However, this method remains less explored for fused triazole systems due to steric constraints.
Microwave-Assisted Cyclization and Functionalization
Microwave (MW) irradiation significantly enhances reaction rates and yields for key cyclization steps. For example, condensation between a piperazine derivative and fluorobenzohydrazide under MW conditions (120°C, DMF) achieves near-quantitative yields of triazole-containing intermediates. Applied to the target compound, MW-assisted cyclization of a keto-hydrazide precursor with 3-chloro-4-methylphenyl isocyanate could streamline the formation of the 4,6-dioxo-pyrrolo-triazole core (Figure 1B).
Crystallization and Purification Techniques
Solvent Selection and Polymorph Control
Crystalline form isolation is achieved via solvent-antisolvent pairs. Isobutyl acetate and nitromethane mixtures, heated to 60°C, induce crystallization of quinazoline analogs, a method transferable to the target compound. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) confirm phase purity, with melting points corroborated across batches.
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves synthetic impurities, including brominated byproducts and unreacted intermediates. Purity thresholds exceeding 98% are validated via NMR and mass spectrometry.
Data Tables: Synthesis Optimization
Table 1. Key Reaction Conditions for Core Assembly
Table 2. Crystallization Parameters
| Solvent System | Temperature | Crystal Form | Purity (%) |
|---|---|---|---|
| Isobutyl acetate/Nitromethane | 60°C | Form-R | 99.5 |
| Ethanol/Water | RT | Form-M | 98.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
